N-amino-3,4-dichlorobenzene-1-carboximidamide
Overview
Description
N-amino-3,4-dichlorobenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7Cl2N3 and a molecular weight of 204.06 g/mol . It is also known by its IUPAC name, 3,4-dichlorobenzenecarboximidohydrazide . This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, an amino group, and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-3,4-dichlorobenzene-1-carboximidamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-amino-3,4-dichlorobenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
N-amino-3,4-dichlorobenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-amino-3,4-dichlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-amino-2,4-dichlorobenzene-1-carboximidamide
- N-amino-3,5-dichlorobenzene-1-carboximidamide
- N-amino-3,4-dibromobenzene-1-carboximidamide
Uniqueness
N-amino-3,4-dichlorobenzene-1-carboximidamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N'-amino-3,4-dichlorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQMGGODASKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NN)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/N)/N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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